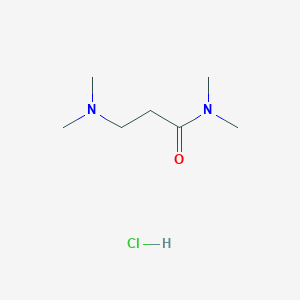

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-8(2)6-5-7(10)9(3)4;/h5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYNSHKSIICUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110570-37-1 | |

| Record name | 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the final product . Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, halogens, and acids. For example, it can be converted to dimethylaminopropyl-3-chloride, a powerful alkylating agent . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound has been explored as a potential building block in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development against diseases such as viral infections and cancer. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes related to viral replication, which is critical in developing antiviral therapies .

- Biological Activity :

Industrial Applications

- Flocculants and Dispersants :

- Coatings and Paints :

- Cosmetic Formulations :

Case Study 1: Antiviral Activity

A study evaluated the effectiveness of derivatives of this compound against Hepatitis A virus 3C proteinase. The results indicated that specific modifications of the compound significantly inhibited enzyme activity, suggesting a pathway for developing antiviral drugs .

Case Study 2: Wastewater Treatment

In a comparative analysis of flocculants used in municipal wastewater treatment, this compound demonstrated superior performance over traditional agents. The study reported a reduction in turbidity levels by over 90%, highlighting its effectiveness as a flocculant .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Drug development | Potential antiviral and anticancer agents |

| Industrial Chemistry | Flocculants | Effective in wastewater treatment |

| Coatings and Paints | Enhances adhesion | Used in electrodeposition paints |

| Cosmetics | Emulsifier and stabilizer | Improves texture and performance |

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds . This process involves the formation of an activated ester intermediate, which then reacts with the amine to form the desired product.

Comparison with Similar Compounds

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride is unique in its chemical structure and properties. Similar compounds include N,N-dimethylaminopropylamine and N,N-dimethyl enaminones . These compounds share some structural similarities but differ in their reactivity and applications. For example, N,N-dimethylaminopropylamine is commonly used in the production of surfactants, while N,N-dimethyl enaminones are used as building blocks for heterocyclic compounds .

Biological Activity

3-(Dimethylamino)-N,N-dimethylpropanamide hydrochloride, also known as a dimethylamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a dimethylamino group, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a propanamide backbone with two dimethylamino groups attached, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The dimethylamino group can influence the compound's solubility and permeability across cell membranes, enhancing its potential efficacy.

Potential Mechanisms Include:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and responses.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that similar compounds can exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: There is evidence suggesting that this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study evaluated the antimicrobial activity of several N,N-dimethylamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections. -

Anti-inflammatory Mechanisms:

Research involving inflammatory models demonstrated that compounds with similar structures could reduce the secretion of inflammatory mediators. The compound's ability to downregulate pro-inflammatory cytokines was noted, indicating a possible mechanism for its anti-inflammatory effects. -

Cytotoxicity in Cancer Research:

A recent study explored the cytotoxic effects of various dimethylamide derivatives on prostate cancer cells. The findings revealed that this compound induced apoptosis in cancer cells at specific concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting dimethylamine derivatives with propanamide precursors under anhydrous conditions using bases like triethylamine (to neutralize HCl byproducts). Purification via recrystallization or column chromatography is critical to isolate high-purity products .

- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use inert atmospheres to prevent hydrolysis. Monitor progress with TLC or NMR .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dimethylamino groups.

- HPLC with UV detection (λ = 210–260 nm) for purity assessment.

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .

- Validation : Compare retention times and spectral data with reference standards .

Advanced Research Questions

Q. How do structural modifications (e.g., carbon chain length, substituent position) influence its reactivity in enzyme inhibition studies?

- Mechanistic Insight : The dimethylamino group enhances nucleophilicity, enabling interactions with enzyme active sites. For example, shorter chains (e.g., 3-(dimethylamino)propionamide derivatives) may exhibit faster binding kinetics due to reduced steric hindrance, while longer chains (e.g., 4-(dimethylamino)butanoic acid analogs) could alter substrate specificity .

- Experimental Design : Conduct kinetic assays (e.g., Michaelis-Menten) with target enzymes (e.g., proteases or kinases) to measure inhibition constants (Ki) and mode of action (competitive/non-competitive) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Data Analysis :

- Dose-response validation : Replicate experiments using standardized concentrations (e.g., 1–100 µM) and controls.

- Assay interference checks : Test for false positives caused by compound aggregation or solvent effects (e.g., DMSO toxicity) .

- Cross-study comparison : Normalize data using reference inhibitors and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective in minimizing byproduct formation during large-scale synthesis?

- Process Chemistry :

- Use slow addition of reagents to control exothermic reactions.

- Employ flow chemistry systems for improved heat/mass transfer.

- Optimize solvent polarity (e.g., THF/water mixtures) to suppress side reactions like over-alkylation .

- Byproduct Monitoring : Track intermediates via in-line FTIR or LC-MS .

Q. How does this compound interact with biological membranes, and what methodologies quantify its permeability?

- Permeability Studies :

- PAMPA assay (Parallel Artificial Membrane Permeability Assay) to predict passive diffusion.

- Caco-2 cell monolayers for active transport evaluation.

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane affinity .

Methodological Resources

Q. What computational tools are suitable for modeling its interactions with biological targets?

- Software :

- Molecular docking (AutoDock Vina) to predict binding poses with receptors.

- MD simulations (GROMACS) to study stability of ligand-protein complexes over time.

- Validation : Cross-reference docking results with mutagenesis data or crystallographic structures (if available) .

Q. How can researchers differentiate between isomeric impurities in synthesized batches?

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Spectroscopic Differentiation : Analyze NOESY NMR to identify spatial proximity of substituents in isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.